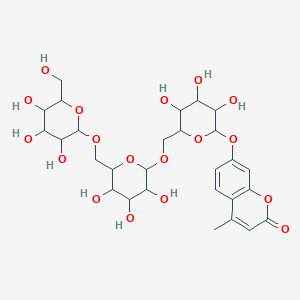
4-Methylumbelliferylb-D-gentiotrioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis del 4-Metilumbelliferil β-D-gentiotrióxido normalmente implica la reacción de 4-metilumbelliferona con gentiotrióxido en condiciones específicas. La reacción se lleva a cabo en presencia de un catalizador y un disolvente adecuados, a menudo en condiciones controladas de temperatura y pH . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y el rendimiento.
Análisis De Reacciones Químicas
El 4-Metilumbelliferil β-D-gentiotrióxido experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El 4-Metilumbelliferil β-D-gentiotrióxido tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato fluorogénico para estudiar la cinética y los mecanismos enzimáticos.
Biología: El compuesto se emplea en ensayos para medir la actividad de las glucosidasas y otras enzimas.
Medicina: Se utiliza en pruebas de diagnóstico para detectar deficiencias enzimáticas y otros trastornos metabólicos.
Industria: El compuesto encuentra aplicaciones en el desarrollo de biosensores y otras herramientas analíticas.
Mecanismo De Acción
El mecanismo de acción del 4-Metilumbelliferil β-D-gentiotrióxido implica su hidrólisis por enzimas específicas, lo que lleva a la liberación de 4-metilumbelliferona, que es fluorescente. Esta fluorescencia se puede medir para determinar la actividad de la enzima. Los objetivos moleculares y las vías involucradas incluyen varias glucosidasas y otras enzimas hidrolíticas .
Comparación Con Compuestos Similares
El 4-Metilumbelliferil β-D-gentiotrióxido se puede comparar con otros compuestos similares, tales como:
4-Metilumbelliferil β-D-N,N′,N′′-triacetilquitotrióxido: Se utiliza como sustrato fluorogénico para la actividad enzimática de la quitinasa y la quitotriosidasa.
4-Metilumbelliferil β-D-glucopiranósido: Se utiliza como sustrato para la β-glucosidasa.
4-Metilumbelliferil β-D-celobiosido: Se utiliza en el estudio de la actividad celulasa.
Estos compuestos comparten aplicaciones similares, pero difieren en sus objetivos enzimáticos específicos y en la naturaleza del enlace glucosídico .
Propiedades
Fórmula molecular |
C28H38O18 |
|---|---|
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
4-methyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3 |
Clave InChI |
FKYXQNIYOMUPSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
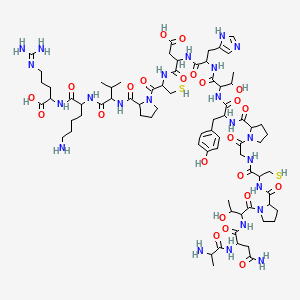

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
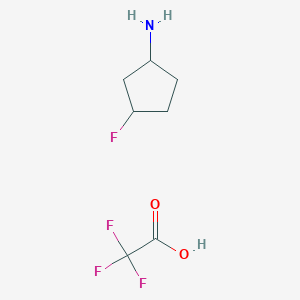
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
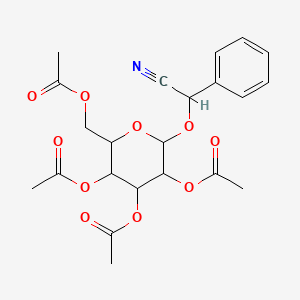
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
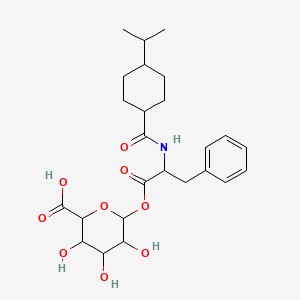
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
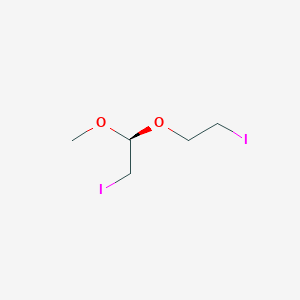
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)
